![molecular formula C23H19NO3 B2564216 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione CAS No. 620931-78-4](/img/structure/B2564216.png)
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione
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Overview
Description
The compound “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, substituted with a methyl group at the 5-position and a dione group at the 2,3-positions. The 1-position of the indoline ring is substituted with a benzyl group, which in turn is substituted with a benzyloxy group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring, the introduction of the dione group, and the attachment of the benzyloxybenzyl group. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline ring, the dione group, and the benzyloxybenzyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indoline ring, the dione group, and the benzyloxybenzyl group could all potentially participate in chemical reactions. For example, the dione group could undergo reduction reactions, and the benzyloxybenzyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Antimicrobial Activity
- Compound Synthesis : 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione can be synthesized via the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Antimicrobial Properties : The compound has been tested in vitro against Gram-positive bacteria (Staphylococcus epidermidis, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger). Several analogues exhibited good-to-excellent antimicrobial activity .
Biological Stability and Pharmacological Activities
- Pharmacological Activities : 1,2,3-triazoles have been associated with anticancer, antitubercular, antimalarial, and antimicrobial activities .
Permeability Assessment
- Method : The passive permeability of molecules can be evaluated using the parallel artificial membrane permeability assay (PAMPA) .
Synthetic Methods and Yield Optimization
- Synthesis : Improved methods for synthesizing 1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione have been developed, enhancing yield and purification .
- Halogen Exchange Reaction : Solvents and ligands play a crucial role in optimizing the halogen exchange reaction .
Chromatography and Mass Spectrometry Applications
Mechanism of Action
Target of Action
The compound “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” is a complex organic molecule. Similar compounds have been found to target egfr-tk (epidermal growth factor receptor-tyrosine kinase), a protein that plays a crucial role in the regulation of cell growth and division .
Mode of Action
The mode of action of “1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione” involves interactions with its targets that lead to changes in cellular processes. Similar compounds have been found to inhibit egfr-tk, thereby disrupting the signaling pathways that promote cell proliferation .
Biochemical Pathways
Similar compounds that target egfr-tk are known to affect multiple signaling pathways involved in cell growth and division .
Result of Action
Similar compounds that inhibit egfr-tk have been found to disrupt cell proliferation, leading to potential anti-cancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-1-[(4-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-7-12-21-20(13-16)22(25)23(26)24(21)14-17-8-10-19(11-9-17)27-15-18-5-3-2-4-6-18/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNAICZJLNJJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)benzyl)-5-methylindoline-2,3-dione |
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